



# Application Note: In Vitro Bioactivity of Voxzogo® (vosoritide) on Chondrocyte Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Voxzogo   |           |  |  |
| Cat. No.:            | B10775475 | Get Quote |  |  |

#### Introduction

Achondroplasia is the most common form of genetic skeletal dysplasia leading to disproportionate short stature.[1][2][3] It is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1][2][4] This mutation leads to the constitutive activation of the FGFR3 receptor in chondrocytes, the cells responsible for cartilage formation and bone growth.[5] The overactive FGFR3 signaling pathway impairs chondrocyte proliferation and differentiation within the growth plates, resulting in impaired endochondral bone growth.[1][2][5][6]

**Voxzogo**® (vosoritide) is a C-type natriuretic peptide (CNP) analog developed as a targeted therapy for achondroplasia.[1][4][6][7] **Voxzogo** functions by binding to the Natriuretic Peptide Receptor-B (NPR-B, also known as NPR2) on the surface of chondrocytes.[1][4][8] This binding activates intracellular guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[1][8][9] The elevated cGMP levels antagonize the downstream signaling of the overactive FGFR3 pathway, primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway at the level of RAF-1.[4][5][7] By restoring balance to these signaling pathways, **Voxzogo** promotes the proliferation and differentiation of chondrocytes, thereby supporting endochondral bone growth.[1][6][7]

#### **Principle of the Assay**



The bioactivity of **Voxzogo** can be determined in vitro by quantifying its effects on key cellular and molecular processes in a chondrogenic cell line, such as the mouse-derived ATDC5 cell line.[10] This application note describes three key assays to measure the biological activity of **Voxzogo**:

- Chondrocyte Proliferation Assay: Measures the dose-dependent increase in cell viability and proliferation in response to **Voxzogo** treatment.
- Chondrocyte Differentiation Assay: Quantifies the synthesis of sulfated glycosaminoglycans (GAGs), a hallmark of chondrocyte extracellular matrix production, using Alcian Blue staining.[11][12]
- Signaling Pathway Modulation Assay: Assesses the direct molecular mechanism by measuring the reduction of phosphorylated Extracellular signal-Regulated Kinase (p-ERK), a key downstream component of the FGFR3-MAPK pathway, via Western Blot.[5][7]

#### Signaling Pathway and Experimental Workflow





Click to download full resolution via product page

Caption: **Voxzogo**/NPR-2 pathway antagonizes overactive FGFR3 signaling.





Click to download full resolution via product page

Caption: High-level workflow for assessing **Voxzogo** bioactivity in vitro.

#### **Materials and Reagents**

- Cells: ATDC5 mouse chondrogenic cell line
- Voxzogo (vosoritide): Lyophilized powder
- · Media & Buffers:
  - o DMEM/F-12 Medium



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin Solution (100x)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- Sterile, nuclease-free water
- Chondrogenic Differentiation:
  - Insulin-Transferrin-Selenium (ITS) supplement (100x)
- Proliferation Assay:
  - Cell Counting Kit-8 (CCK-8) or MTS reagent
- Alcian Blue Staining:
  - 4% Paraformaldehyde (PFA) in PBS
  - Alcian Blue 8GX
  - Glacial Acetic Acid
  - Guanidine-HCI
- Western Blot:
  - RIPA Lysis and Extraction Buffer
  - Protease and Phosphatase Inhibitor Cocktails
  - BCA Protein Assay Kit
  - Laemmli Sample Buffer
  - Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2



- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
- ECL Western Blotting Substrate
- Equipment:
  - Humidified incubator (37°C, 5% CO<sub>2</sub>)
  - Laminar flow hood
  - Inverted microscope
  - Microplate reader (450 nm and 620 nm capability)
  - Western blot equipment (electrophoresis and transfer systems, imaging system)
  - Multi-well culture plates (96-well, 24-well, 6-well)

### Experimental Protocols

#### **Protocol 1: Cell Culture and Maintenance**

- Culture ATDC5 cells in DMEM/F-12 supplemented with 5% FBS and 1% Penicillin-Streptomycin.[10][13]
- Maintain cultures in a humidified incubator at 37°C with 5% CO2.
- Passage cells at 80-90% confluency using Trypsin-EDTA. Resuspend cells in fresh culture medium and re-seed at a ratio of 1:5 to 1:10.

## Protocol 2: Chondrogenic Differentiation and Voxzogo Treatment

- Preparation: Reconstitute lyophilized Voxzogo in sterile water to create a 1 mg/mL stock solution. Aliquot and store at -80°C. Prepare fresh serial dilutions in differentiation medium for each experiment.
- Seeding: Seed ATDC5 cells into appropriate multi-well plates at a density of 6 x 10<sup>3</sup> cells/cm<sup>2</sup>. Allow cells to adhere for 24 hours.



- Differentiation: After 24 hours, replace the growth medium with differentiation medium (DMEM/F-12, 1% Penicillin-Streptomycin, and 1x ITS supplement).
- Treatment: Add varying concentrations of **Voxzogo** (e.g., 0, 0.1, 1, 10, 100, 1000 nM) to the differentiation medium. Culture the cells for the duration specified in each assay protocol.

#### **Protocol 3: Proliferation Assay (CCK-8)**

- Seed cells in a 96-well plate and treat as described in Protocol 2.
- Culture for 72 hours.
- Add 10 μL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell proliferation relative to the untreated control (0 nM Voxzogo).

#### **Protocol 4: Differentiation Assay (Alcian Blue Staining)**

- Seed cells in a 24-well plate and treat as described in Protocol 2. Culture for 14 days, replacing the medium with fresh Voxzogo every 2-3 days.
- Fixation: Gently wash wells twice with PBS. Fix the cells with 4% PFA for 20 minutes at room temperature.
- Staining: Wash wells three times with deionized water. Add 0.5 mL of 1% Alcian Blue solution (in 3% acetic acid, pH 2.5) to each well.[11] Incubate for 30 minutes.[14][15]
- Washing: Aspirate the staining solution and wash the wells repeatedly with deionized water until the wash water is clear.
- Quantification: Add 0.5 mL of 6M Guanidine-HCl to each well and incubate for 6 hours at room temperature on a shaker to extract the dye.
- Transfer 100 μL of the extracted dye to a 96-well plate and measure the absorbance at 620 nm.



#### Protocol 5: Western Blot for p-ERK/ERK Analysis

- Seed cells in a 6-well plate and grow to 80% confluency.
- Serum-starve the cells for 4-6 hours in basal medium (DMEM/F-12 only).
- Pre-treat cells with varying concentrations of **Voxzogo** for 30 minutes.
- Stimulate the FGFR3 pathway by adding a known agonist (e.g., FGF2) for 15 minutes.
- Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add 100 μL of ice-cold RIPA buffer with protease/phosphatase inhibitors. Scrape cells and collect the lysate.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis & Transfer: Denature 20 μg of protein per sample in Laemmli buffer.
  Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane for 1 hour. Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C. Wash and incubate with HRPconjugated secondary antibody (1:5000) for 1 hour.
- Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and present data as the ratio of p-ERK to total ERK.

#### **Data Presentation and Analysis**

All quantitative data should be presented as the mean  $\pm$  standard deviation (SD) from at least three independent experiments.

Table 1: Effect of **Voxzogo** on ATDC5 Chondrocyte Proliferation



| Voxzogo Conc.<br>(nM) | Mean Absorbance<br>(OD 450nm) | Std. Deviation | % Proliferation vs.<br>Control |
|-----------------------|-------------------------------|----------------|--------------------------------|
| 0 (Control)           | 0.85                          | 0.07           | 100%                           |
| 0.1                   | 0.92                          | 0.08           | 108%                           |
| 1                     | 1.05                          | 0.09           | 124%                           |
| 10                    | 1.28                          | 0.11           | 151%                           |
| 100                   | 1.45                          | 0.13           | 171%                           |

| 1000 | 1.48 | 0.12 | 174% |

Table 2: Effect of Voxzogo on ATDC5 Extracellular Matrix Production (Alcian Blue)

| Voxzogo Conc.<br>(nM) | Mean Absorbance<br>(OD 620nm) | Std. Deviation | % GAG Production vs. Control |
|-----------------------|-------------------------------|----------------|------------------------------|
| 0 (Control)           | 0.22                          | 0.03           | 100%                         |
| 0.1                   | 0.25                          | 0.03           | 114%                         |
| 1                     | 0.31                          | 0.04           | 141%                         |
| 10                    | 0.45                          | 0.05           | 205%                         |
| 100                   | 0.58                          | 0.06           | 264%                         |

| 1000 | 0.60 | 0.07 | 273% |

Table 3: Effect of Voxzogo on FGF-Stimulated ERK Phosphorylation



| Voxzogo Conc.<br>(nM) | p-ERK / Total ERK<br>Ratio | Std. Deviation | % Inhibition of p-<br>ERK |
|-----------------------|----------------------------|----------------|---------------------------|
| 0 (Control)           | 1.00                       | 0.09           | 0%                        |
| 0.1                   | 0.85                       | 0.08           | 15%                       |
| 1                     | 0.62                       | 0.07           | 38%                       |
| 10                    | 0.33                       | 0.05           | 67%                       |
| 100                   | 0.15                       | 0.03           | 85%                       |

| 1000 | 0.12 | 0.03 | 88% |

Note: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vosoritide (Voxzogo) for Achondroplasia: A Review of Clinical and Real-World Evidence -PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioMarin Presents New Data Demonstrating Favorable Safety and Strong Adherence in Real-World Clinical Practice with VOXZOGO® (vosoritide) in Children Under 3 with Achondroplasia at 2025 American College of Medical Genetics and Genomics (ACMG) Annual Clinical Genetics Meeting [prnewswire.com]
- 3. Vosoritide (Voxzogo) for Achondroplasia: A Review of Clinical and Real-World Evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vosoritide Wikipedia [en.wikipedia.org]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Home BioMarin Australia PPRD [biomarin.com]







- 7. VOXZOGO (vosoritide) to Treat Achondroplasia and Open Epiphyses, USA [clinicaltrialsarena.com]
- 8. Identification of NPR2 gene mutations affecting chondrocyte differentiation in short stature through JAK2-STAT5 PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-type natriuretic peptide facilitates autonomic Ca2+ entry in growth plate chondrocytes for stimulating bone growth PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATDC5 Cell Line Creative Biogene [creative-biogene.com]
- 11. Stain Chondrocytes with Alcian Blue Stain Solution Millipore [sigmaaldrich.com]
- 12. cellsystems.eu [cellsystems.eu]
- 13. Frontiers | Galactose Enhances Chondrogenic Differentiation of ATDC5 and Cartilage Matrix Formation by Chondrocytes [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Human Chondrocytes from Human Adipose Tissue-Derived Mesenchymal Stem Cells Seeded on a Dermal-Derived Collagen Matrix Sheet: Our Preliminary Results for a Ready to Go Biotechnological Cartilage Graft in Clinical Practice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: In Vitro Bioactivity of Voxzogo® (vosoritide) on Chondrocyte Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775475#in-vitro-assay-for-measuring-the-bioactivity-of-voxzogo-on-chondrocyte-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com